

# An In-Depth Technical Guide to TCL053 for CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCL053    |           |
| Cat. No.:            | B11929823 | Get Quote |

# A Novel Ionizable Lipid for Enhanced In Vivo Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering unprecedented potential for the treatment of genetic disorders. However, the safe and efficient delivery of CRISPR/Cas9 components to target tissues in vivo remains a significant hurdle. This technical guide introduces **TCL053**, a novel, three-tailed ionizable cationic amino lipid, and its application in lipid nanoparticle (LNP) formulations for the delivery of Cas9 mRNA and single-guide RNA (sgRNA). **TCL053**-based LNPs have demonstrated significant promise in preclinical models, particularly for muscle-targeted gene editing.

### Core Attributes of TCL053

**TCL053** is an ionizable lipid with a pKa of 6.8.[1] This property is crucial for its function in LNPs; the lipid is relatively neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome, facilitating the release of the LNP's cargo into the cytoplasm.

## **TCL053-Based Lipid Nanoparticle Formulation**

**TCL053** is a key component of a four-part LNP formulation designed for the encapsulation and delivery of nucleic acids. The optimized molar ratio of the lipid components is as follows:



| Component                                                                                                                 | Molar Ratio (%) |
|---------------------------------------------------------------------------------------------------------------------------|-----------------|
| TCL053 (Ionizable Lipid)                                                                                                  | 60              |
| Dipalmitoylphosphatidylcholine (DPPC) (Helper Lipid)                                                                      | 10.6            |
| Cholesterol (Structural Lipid)                                                                                            | 27.3            |
| 1,2-dimyristoyl-sn-glycero-3-<br>phosphoethanolamine-N-[methoxy(polyethylene<br>glycol)-2000] (DMG-PEG) (PEGylated Lipid) | 2.1             |

Table 1: Molar composition of the TCL053-LNP formulation.[2][3]

These LNPs have a particle size of approximately 79.1 nm and demonstrate a high encapsulation rate of 96%.[3][4]

# Mechanism of Action: LNP-Mediated Delivery and Endosomal Escape

The delivery of CRISPR/Cas9 components via **TCL053**-LNPs is a multi-step process initiated by cellular uptake and culminating in gene editing within the nucleus.





Click to download full resolution via product page



Fig. 1: Cellular uptake and mechanism of action of **TCL053**-LNPs for CRISPR/Cas9 gene editing.

# **Experimental Protocols**Preparation of TCL053-LNPs

A detailed, step-by-step protocol for the preparation of **TCL053**-LNPs is crucial for reproducibility. The following is a generalized procedure based on microfluidic mixing techniques:

### • Solution Preparation:

- Prepare a lipid mixture in ethanol containing TCL053, DPPC, cholesterol, and DMG-PEG at the specified molar ratios.
- Prepare an aqueous solution of Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate buffer).

### Microfluidic Mixing:

- Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
- Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a controlled flow rate. This process facilitates the self-assembly of the LNPs.

#### Purification and Characterization:

- Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and non-encapsulated components.
- Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

## In Vivo Administration in a Duchenne Muscular Dystrophy (DMD) Mouse Model



**TCL053**-LNPs have been successfully used for in vivo gene editing in a humanized mouse model of DMD.[2]

- Animal Model: A humanized DMD mouse model with a deletion of exon 44 in the murine Dmd gene and a knock-in of human DMD exon 45.
- LNP-CRISPR Formulation: Prepare separate LNPs encapsulating Cas9 mRNA and sgRNAs targeting the splice sites of exon 45.
- Administration:
  - Intramuscular Injection: Directly inject the LNP solution into the target muscle (e.g., tibialis anterior).
  - Limb Perfusion: For broader muscle targeting, administer the LNP solution intravenously into the dorsal saphenous vein while a tourniquet is applied to the upper hindlimb. This method allows for the delivery of the LNPs to multiple muscle groups in the limb.[2]
- Analysis:
  - After a specified period, harvest tissues for analysis.
  - Assess exon skipping efficiency using RT-PCR.
  - Evaluate dystrophin protein restoration via Western blotting and immunofluorescence.
  - Analyze off-target effects using targeted deep sequencing of predicted off-target sites.

## **Quantitative Data and Performance**

**TCL053**-LNPs have demonstrated superior performance compared to other LNP formulations in preclinical studies.



| Parameter                                             | Result                                     | Comparison                                                      |
|-------------------------------------------------------|--------------------------------------------|-----------------------------------------------------------------|
| Exon Skipping Efficiency (in vivo, tibialis anterior) | ~10%                                       | 5-fold higher than MC3-based LNPs                               |
| Particle Size                                         | 79.1 nm                                    | N/A                                                             |
| Encapsulation Efficiency                              | 96%                                        | N/A                                                             |
| Immunogenicity                                        | Low, allowing for repeated administrations | AAV vectors elicit neutralizing antibodies, preventing redosing |

Table 2: Performance metrics of **TCL053**-LNP mediated CRISPR/Cas9 delivery in a DMD mouse model.[2][3][4][5]

The low immunogenicity of the **TCL053**-LNP system is a significant advantage over viral delivery methods, such as adeno-associated viruses (AAVs), which can elicit strong immune responses that prevent repeated dosing.[6] While a transient increase in serum cytokine levels was observed 6 and 24 hours post-administration, these levels returned to baseline, indicating a temporary and manageable inflammatory response.[5]

# **Experimental Workflow for In Vivo DMD Gene Editing**

The following diagram outlines the experimental workflow for utilizing **TCL053**-LNPs for in vivo gene editing in a DMD mouse model.





Click to download full resolution via product page

Fig. 2: Experimental workflow for TCL053-LNP mediated in vivo gene editing.

### **Conclusion and Future Directions**

**TCL053** represents a significant advancement in non-viral delivery systems for CRISPR/Cas9 gene editing. Its ability to form stable LNPs that efficiently deliver their cargo to muscle tissue with low immunogenicity opens up new possibilities for the treatment of muscular dystrophies and other genetic disorders. The transient expression of Cas9 from mRNA delivered by



**TCL053**-LNPs is a key safety feature, reducing the risk of off-target effects associated with long-term Cas9 expression from viral vectors.

Future research should focus on further optimizing the LNP formulation for enhanced targeting to specific muscle groups and other tissues, as well as comprehensive long-term safety and efficacy studies in larger animal models. The development of **TCL053** and similar ionizable lipids is a critical step towards the clinical translation of CRISPR/Cas9-based therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Off-target effects in CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-generated mouse model of Duchenne muscular dystrophy recapitulating a newly identified large 430 kb deletion in the human DMD gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low immunogenicity of LNP allows repeated administrations of CRISPR-Cas9 mRNA into skeletal muscle in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to TCL053 for CRISPR/Cas9 Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929823#tcl053-for-crispr-cas9-gene-editing-introduction]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com